molecular formula C9H13FN2 B6204577 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 1251038-73-9

1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine

Cat. No.: B6204577
CAS No.: 1251038-73-9
M. Wt: 168.21 g/mol
InChI Key: DCTZYGXPPWRBAF-UHFFFAOYSA-N
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Description

1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C9H13FN2 and its molecular weight is 168.21 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1251038-73-9

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H13FN2/c1-6(2)9(11)7-3-8(10)5-12-4-7/h3-6,9H,11H2,1-2H3

InChI Key

DCTZYGXPPWRBAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CN=C1)F)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine

The synthesis of the target molecule, a chiral primary amine featuring a fluoropyridyl moiety, can be approached through several strategic disconnections. The primary goal is to form the key carbon-carbon or carbon-nitrogen bond that establishes the final molecular framework.

Two principal retrosynthetic pathways are considered for the synthesis of this compound.

Pathway A: C-N Bond Disconnection (Reductive Amination Approach) : The most direct disconnection is that of the carbon-nitrogen bond of the primary amine. This strategy points to a reductive amination reaction. The immediate precursors (synthons) are an electrophilic carbonyl compound, 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, and a nucleophilic ammonia (B1221849) equivalent. This is often the preferred industrial route due to its operational simplicity, often allowing for a one-pot process.

Pathway B: C-C Bond Disconnection (Organometallic Approach) : An alternative disconnection is the bond between the pyridine (B92270) ring and the chiral carbon center. This suggests a nucleophilic addition of a 5-fluoropyridin-3-yl organometallic reagent (acting as a synthon for a negatively charged pyridine ring) to an electrophilic imine derived from isobutyraldehyde (B47883). This convergent approach involves the synthesis of two key fragments before their final coupling.

Based on the retrosynthetic analysis, the key starting materials for plausible synthetic routes can be identified. The commercial availability of these precursors is crucial for the feasibility of any proposed synthesis.

Precursor NameCAS NumberStructureAvailabilityRole in Synthesis
3-Bromo-5-fluoropyridine 407-20-5Br-c1cc(F)cnc1Commercially AvailableKey precursor for the 5-fluoropyridin-3-yl moiety in both Pathway A and B.
Isobutyraldehyde 78-84-2O=CC(C)CCommercially AvailablePrecursor for the isobutyl group in Pathway B (via imine formation) or potentially for the ketone in Pathway A.
Ammonia or Ammonium (B1175870) Salts (e.g., Ammonium Acetate, Ammonium Formate)7664-41-7NH₃Commercially AvailableNitrogen source for reductive amination in Pathway A.

Convergent and Linear Synthetic Pathways

Both linear and convergent strategies can be devised for the synthesis of the target amine.

The target molecule possesses a single stereocenter at the carbon atom bearing the amine group, meaning it can exist as two enantiomers, (R) and (S). The enantioselective synthesis of such chiral primary amines is of significant interest, particularly in pharmaceutical chemistry. The most direct method to achieve this is through asymmetric reductive amination (ARA). sioc-journal.cn

This transformation can be accomplished by the catalytic hydrogenation of the intermediate imine, (E/Z)-N-(1-(5-fluoropyridin-3-yl)-2-methylpropylidene)amine, formed in situ from the corresponding ketone and ammonia. The use of a chiral transition metal catalyst, such as those based on Iridium, Ruthenium, or Rhodium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), can induce high enantioselectivity. nih.govacs.org For example, studies on the asymmetric reductive amination of other pyridyl ketones have shown that catalysts like Ru(OAc)₂{(S)-BINAP} can provide chiral primary amines with excellent enantiomeric excess (ee). nih.gov The choice of the specific ligand and metal center is critical for achieving high stereocontrol, as the pyridine nitrogen can sometimes coordinate to the metal and inhibit catalysis. nih.gov

The concept of diastereoselectivity applies to compounds with two or more stereocenters. Since the target molecule, this compound, contains only one stereocenter, it does not have diastereomers. Therefore, diastereoselective synthesis is not a relevant consideration for the preparation of this specific compound. This section would become relevant only if the isobutyl group or the pyridine ring were to be substituted with another chiral center.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product, particularly in reductive amination, where side reactions such as ketone reduction to an alcohol or over-alkylation of the amine can occur. sioc-journal.cnnih.gov Key parameters for optimization include the choice of reducing agent, solvent, temperature, and ammonia source.

Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (H₂/catalyst). wikipedia.org Each has its own advantages regarding reactivity, selectivity, and safety profile.

The following table illustrates a hypothetical optimization study for the direct reductive amination of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, based on typical findings in the literature for similar substrates.

EntryReducing AgentAmmonia SourceSolventTemperature (°C)Yield of Amine (%)Yield of Alcohol (%)
1NaBH₃CNNH₄OAcMethanol (B129727)256515
2NaBH(OAc)₃NH₄OAcDichloromethane (B109758)25855
3H₂ (50 psi), Pd/CNH₃ (in MeOH)Methanol257818
4H₂ (50 psi), Pd/CNH₃ (in MeOH)Methanol508212
5H₂ (50 psi), Raney NiNH₃ (in MeOH)Methanol507520
6NaBH(OAc)₃NH₄OAcDichloromethane088<3

This data indicates that a milder reducing agent like sodium triacetoxyborohydride at lower temperatures can often provide higher selectivity for the desired amine over the alcohol byproduct. nih.gov For catalytic hydrogenations, catalyst choice, pressure, and temperature are crucial variables that must be fine-tuned to achieve optimal results.

Catalyst Screening and Ligand Effects

The choice of catalyst is critical in the reductive amination process, particularly when using molecular hydrogen as the reducing agent. Both non-noble and noble metal heterogeneous catalysts are employed for this transformation.

Catalyst Selection: Recent research has focused on developing efficient and sustainable catalysts based on earth-abundant metals like iron and cobalt. researchgate.net These catalysts offer a cost-effective alternative to traditional noble metal systems. For instance, iron-based catalysts have demonstrated high activity in the reductive amination of various ketones and aldehydes. researchgate.net Single-atom catalysts (SACs), such as ruthenium supported on a nitrogen-doped carbon carrier (Ru₁/NC), have also emerged as highly active and selective options, capable of modulating the balance between imine formation and hydrogenation. nih.gov

The performance of different catalysts can vary significantly based on the metal, support, and preparation method. Below is a representative table illustrating catalyst performance in the reductive amination of a model aryl ketone, acetophenone (B1666503), which highlights the types of outcomes that can be expected.

Interactive Table: Catalyst Performance in a Model Reductive Amination of Acetophenone
CatalystSupportTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to Primary Amine (%)
Fe-complex/(N)SiC(N)SiC1406.5>99>98
Co-Ph@SiO₂(900)SiO₂Not specifiedNot specified>99>98
Ru₁/NC-900-800NH₃NCNot specifiedNot specifiedHighHigh
Pd/CCarbonVariableVariableVariableVariable
PtO₂NoneVariableVariableVariableVariable

Note: This data is for the model substrate acetophenone and serves to illustrate general catalytic trends. researchgate.netnih.gov

Ligand Effects: In heterogeneous catalysis, as is common for reductive aminations with H₂, the concept of ligands is less direct compared to homogeneous catalysis. The catalytic activity is primarily influenced by the properties of the metal surface and the support material. However, in homogeneous systems, ligands play a crucial role. For asymmetric reductive aminations, chiral Brønsted acids can act as catalysts, where the ligand's structure (e.g., the phosphate (B84403) counterion) is essential for achieving high enantioselectivity. acs.org

Solvent and Temperature Dependence

The reaction environment, specifically the solvent and temperature, significantly influences the rate and outcome of reductive amination.

Solvent Effects: The solvent must solubilize the ketone, the amine source, and the intermediate imine without deactivating the catalyst. Common solvents include alcohols like methanol and ethanol, or aprotic solvents such as tetrahydrofuran (B95107) (THF) and dichloroethane (DCE). nih.govresearchgate.net The choice of solvent can also impact the equilibrium between the reactants (ketone and amine) and the imine intermediate. wikipedia.org Computational studies on related systems have shown that solvents like THF can influence the activation barriers of the reduction step. nih.gov

Temperature Effects: Temperature is a key parameter for controlling the reaction rate. Reductive aminations are conducted over a wide range of temperatures, from ambient conditions to elevated temperatures (e.g., 140°C), depending on the reactivity of the substrate and the activity of the catalyst. researchgate.net Higher temperatures generally increase the reaction rate but can sometimes lead to side reactions or catalyst degradation. Optimization is often required to find a balance between reaction speed and selectivity.

Interactive Table: General Influence of Conditions on Reductive Amination
ParameterConditionGeneral Effect
Solvent Protic (e.g., MeOH)Can participate in the reaction, good for dissolving reagents.
Aprotic (e.g., THF)Generally inert, chosen based on reactant solubility and compatibility with the reducing agent. nih.gov
Temp. Low (e.g., 0-25°C)Slower reaction rates, may improve selectivity by minimizing side reactions.
High (e.g., 60-140°C)Faster reaction rates, may be necessary for less reactive substrates but can decrease selectivity. researchgate.net

Reaction Kinetics and Process Parameters

The reductive amination process involves two main stages: the formation of an imine and its subsequent reduction. wikipedia.org

Process Parameters:

Reducing Agent : The choice of reducing agent is crucial. For catalytic hydrogenation, hydrogen gas pressure is a key parameter. For chemical reductions, hydride reagents are common. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are particularly effective because they are mild enough to selectively reduce the imine in the presence of the more reactive ketone. wikipedia.orgnih.gov Other systems, such as pyridine-borane complexes, also serve as mild and effective reducing agents. acs.org

pH Control : Maintaining a slightly acidic pH (typically 4-6) is often necessary to facilitate the dehydration of the hemiaminal intermediate to the imine without excessive protonation of the amine nucleophile.

Water Removal : Since water is a byproduct of imine formation, its removal can shift the equilibrium toward the product and increase the reaction rate. This can be achieved by using dehydrating agents like molecular sieves. acs.org

Derivatization Strategies and Analogue Generation

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These sites include the primary amine, the pyridine ring, and the isopropyl group.

Amine Functionalization: Amidation, Alkylation, Sulfonylation

The primary amine is the most reactive site for derivatization. lumenlearning.com

Amidation : The amine can be readily converted to an amide by reaction with various acylating agents. This can be achieved using acyl chlorides or anhydrides in the presence of a base, or by coupling the amine directly with a carboxylic acid using standard peptide coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) or HATU. google.comorganic-chemistry.org

Alkylation : The nitrogen atom can be alkylated using alkyl halides. However, direct alkylation can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts. A more controlled method for mono-alkylation is reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like STAB. nih.gov

Sulfonylation : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) yields the corresponding sulfonamides.

Pyridine Ring Modifications: Halogenation, Nitration, Metallation

The fluoropyridine ring is a key component that can be modified to alter the electronic and steric properties of the molecule.

Halogenation and Nitration : The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com The presence of the electron-withdrawing fluorine atom further deactivates the ring. Consequently, harsh reaction conditions, such as high temperatures and the use of strong acids, are typically required for reactions like nitration or halogenation. youtube.com Substitution is expected to occur at the C-4 or C-6 positions, which are ortho and para to the activating fluorine atom but meta to the deactivating ring nitrogen.

Metallation : A more effective strategy for functionalizing the pyridine ring is directed ortho-metallation. The fluorine atom at the C-5 position can direct a strong base, such as n-butyllithium (nBuLi), to selectively deprotonate the C-4 position. researchgate.net The resulting lithiated intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups with high regioselectivity.

Isopropyl Moiety Functionalization

The isopropyl group presents a greater challenge for selective functionalization due to the inertness of its C-H bonds.

Direct functionalization of the isopropyl group is difficult and generally requires advanced synthetic methods. While radical-based reactions could potentially introduce functionality, they often suffer from a lack of selectivity. More modern C-H activation strategies could be employed, but these typically require specific directing groups and tailored catalysts, representing a complex synthetic challenge. researchgate.net

Novel Synthetic Routes and Green Chemistry Considerations

The proposed synthesis would proceed via the formation of an intermediate imine from the reaction of 5-fluoropyridine-3-carbaldehyde and isopropylamine (B41738), which is then reduced in situ to the target amine.

Sustainable Reagents and Solvents

In line with the principles of green chemistry, the selection of reagents and solvents for the proposed reductive amination is critical to minimize environmental impact.

Sustainable Reagents:

Traditional reductive amination protocols often employ hydride reagents that can be hazardous and generate significant waste. Greener alternatives focus on catalytic hydrogenation or the use of more benign reducing agents. Borane-based reductants, such as pyridine-borane complexes, offer a milder and more selective option compared to reagents like sodium cyanoborohydride, which has associated toxicity concerns.

Biocatalysis presents a frontier in green synthesis. The use of enzymes, such as imine reductases (IREDs) or transaminases, could facilitate the asymmetric synthesis of the target amine, yielding a single enantiomer with high purity. nih.govresearchgate.netresearchgate.netscribd.com This enzymatic approach operates under mild conditions, typically in aqueous media, and eliminates the need for heavy metal catalysts. nih.govresearchgate.netresearchgate.netscribd.com

Sustainable Solvents:

The choice of solvent is a major contributor to the environmental footprint of a chemical process. Historically, chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been common in reductive aminations. acsgcipr.org However, their toxicity and environmental persistence have led to a search for greener alternatives.

Recent studies have highlighted several more sustainable solvents for reductive amination reactions. acsgcipr.orgrsc.orgias.ac.ingctlc.orgacs.org Ethanol, a bio-based and relatively benign solvent, has been shown to be effective for reductive aminations using sodium borohydride. gctlc.org Glycerol, another bio-derived and non-toxic solvent, has also been successfully employed in metal-free reductive amination protocols. ias.ac.in The use of such solvents significantly improves the green profile of the synthesis.

Table 1: Comparison of Solvents for Reductive Amination

Solvent Green Chemistry Considerations
Dichloromethane (DCM) Halogenated, suspected carcinogen, environmentally persistent.
1,2-Dichloroethane (DCE) Halogenated, toxic, environmentally persistent.
Ethanol Bio-based, low toxicity, biodegradable.
Glycerol Bio-derived, non-toxic, biodegradable, recyclable. ias.ac.in
Methanol Can be produced from renewable sources, but has toxicity concerns. acs.org

Flow Chemistry Applications

The implementation of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. mdpi.com The proposed reductive amination is well-suited for adaptation to a flow process.

In a typical flow setup, streams of the 5-fluoropyridine-3-carbaldehyde and isopropylamine in a suitable solvent would be mixed in a T-junction before entering a heated reactor coil to facilitate imine formation. Subsequently, this stream would be combined with a solution of the reducing agent before passing through a second reactor coil to effect the reduction. The continuous nature of the process allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity.

Flow chemistry is particularly advantageous for handling potentially hazardous reagents and for reactions that are highly exothermic. The small reactor volumes in flow systems enhance heat transfer and minimize the risks associated with thermal runaways. Furthermore, the integration of in-line purification techniques, such as solid-phase scavengers or continuous crystallization, can lead to a streamlined process that delivers the final product with high purity, reducing the need for traditional batch-wise workup and purification. The application of flow reactors has been demonstrated for the reductive amination of furanic aldehydes, showcasing the feasibility of this approach for heterocyclic compounds. mdpi.com

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

Parameter Batch Chemistry Flow Chemistry
Safety Higher risk with exothermic reactions and hazardous reagents. Enhanced safety due to small reaction volumes and better heat transfer.
Efficiency Can have longer reaction times and lower space-time yields. Shorter reaction times and higher throughput.
Control Less precise control over reaction parameters. Precise control over temperature, pressure, and residence time.
Scalability Scaling up can be challenging and may require process re-optimization. More straightforward scalability by running the system for longer or using parallel reactors.
Purity Often requires extensive workup and purification. Can be integrated with in-line purification for a cleaner product stream.

Molecular Structure and Conformation Studies

Advanced Spectroscopic Characterization in Solution

Spectroscopic methods are fundamental to elucidating the molecular structure of a compound in solution, providing insights into its connectivity, chemical environment, and vibrational modes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy would be the primary tool for determining the precise connectivities of atoms within the 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine molecule. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to map out the proton and carbon environments and their correlations.

Hypothetical ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
δ 8.3-8.5d1HH at C2 of pyridine (B92270) ring
δ 8.2-8.4s1HH at C6 of pyridine ring
δ 7.5-7.7m1HH at C4 of pyridine ring
δ 4.0-4.2d1HMethine proton (CH-NH₂)
δ 2.0-2.2m1HIsopropyl methine proton
δ 1.5-1.8br s2HAmine protons (NH₂)
δ 0.8-1.0dd6HIsopropyl methyl protons

Hypothetical ¹³C NMR Data:

Chemical Shift (ppm)Assignment
δ 160-165 (d)C-F of pyridine ring
δ 140-145 (d)C2 of pyridine ring
δ 135-140 (d)C6 of pyridine ring
δ 130-135C3 of pyridine ring
δ 120-125 (d)C4 of pyridine ring
δ 55-60Methine carbon (CH-NH₂)
δ 30-35Isopropyl methine carbon
δ 18-22Isopropyl methyl carbons

Note: The above tables represent hypothetical data and are for illustrative purposes only, as no experimental data has been found in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups and vibrational modes present in the molecule. Key expected vibrational frequencies would include N-H stretching and bending for the primary amine, C-H stretching for the alkyl and aromatic groups, and C-F stretching for the fluorinated pyridine ring.

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would offer further confirmation of its structure. The presence of the fluorine atom would be indicated by its characteristic isotopic signature.

Solid-State Structural Investigations

Solid-state analysis is crucial for understanding the molecule's arrangement in a crystalline lattice and for identifying potential polymorphic forms.

X-ray Crystallography of this compound and its Salts

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state. Analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen. To date, no crystallographic data for this specific compound has been deposited in crystallographic databases.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) would be employed to study the polymorphism of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. PXRD patterns can distinguish between different polymorphs, each of which may exhibit different physical properties.

Conformational Analysis and Molecular Dynamics

A thorough understanding of a molecule's conformational landscape is crucial for predicting its physicochemical properties and biological activity. This typically involves computational modeling and experimental techniques to determine the most stable three-dimensional arrangements of the atoms.

Rotational Barriers and Preferred Conformations

The flexibility of a molecule is largely determined by the energy barriers to rotation around its single bonds. For this compound, key rotational bonds would include the bond between the chiral carbon and the pyridine ring, as well as the bond between the chiral carbon and the isopropyl group. The interplay of steric hindrance and electronic effects dictates the preferred conformations.

Steric Hindrance: The bulky isopropyl group and the fluoropyridinyl ring would likely lead to significant steric clashes, influencing the rotational barriers and favoring conformations that minimize these interactions.

Electronic Effects: The fluorine atom on the pyridine ring, being electron-withdrawing, could influence the electron density and bond characteristics, potentially affecting rotational energy profiles.

Without specific computational or experimental data, any discussion on the precise rotational barriers and preferred conformations of this compound remains speculative.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular interactions, such as hydrogen bonds, play a critical role in stabilizing specific conformations. In this compound, the primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the fluorine atom can act as hydrogen bond acceptors.

The formation of an intramolecular hydrogen bond between the amine proton and the pyridine nitrogen is a plausible stabilizing interaction that could significantly influence the molecule's preferred shape. The strength and geometry of such a bond would be a key area for computational and spectroscopic investigation.

Interactive Data Table: Potential Intramolecular Interactions

Interacting AtomsType of InteractionPotential Impact on Conformation
Amine (N-H) and Pyridine (N)Hydrogen BondMay restrict rotation around the C-C bond connecting the chiral center and the pyridine ring.
Amine (N-H) and Fluorine (F)Weak Hydrogen BondCould provide minor stabilization to certain conformations.

Note: This table represents potential interactions. Without experimental or computational data, the existence and strength of these interactions for this specific molecule are unconfirmed.

Chirality and Stereochemical Assignments

The presence of a stereocenter at the carbon atom bonded to the amine, the fluoropyridinyl group, and the isopropyl group means that this compound is a chiral molecule and can exist as a pair of enantiomers.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are powerful tools for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer.

A theoretical prediction of the ECD spectrum, typically performed using quantum chemical calculations, compared with an experimental spectrum of an enantiomerically pure sample, is a common method for determining the absolute configuration. No such studies have been reported for this compound.

Absolute Configuration Determination

The definitive assignment of the absolute configuration (R or S) of a chiral molecule is fundamental to understanding its stereospecific interactions, particularly in a biological context. Methods for determining absolute configuration include:

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline sample.

Vibrational Circular Dichroism (VCD): Similar to ECD, VCD measures the differential absorption of circularly polarized infrared light and is highly sensitive to the absolute configuration of a molecule.

Comparison with known compounds: Chemical correlation or derivatization to a compound of known absolute configuration can also be used.

Currently, there are no published reports detailing the determination of the absolute configuration of the enantiomers of this compound.

Interactive Data Table: Methods for Absolute Configuration Determination

MethodPrincipleApplicability to Target Compound
X-ray CrystallographyDiffraction of X-rays by a single crystalRequires the synthesis and crystallization of a single enantiomer or a derivative.
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis lightRequires separation of enantiomers and comparison of experimental and calculated spectra.
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared lightRequires separation of enantiomers and comparison of experimental and calculated spectra.

Theoretical and Computational Chemistry

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules. QM calculations solve the Schrödinger equation for a given molecular system to determine its electronic structure and associated properties.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)QM methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. QM calculations can determine the frequencies and intensities of these vibrations, which correspond to the absorption bands in an IR spectrum.

UV-Vis (Ultraviolet-Visible): Time-dependent density functional theory (TD-DFT) is often used to predict the electronic transitions that give rise to UV-Vis absorption. This can help in understanding the electronic structure and chromophores within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of computational methods that has become highly popular due to its balance of accuracy and computational cost. It is widely used to study the properties of organic molecules.

Molecular Mechanics (MM) and Force Field Development

Molecular mechanics (MM) represents a cornerstone of computational chemistry, enabling the simulation of molecular systems by treating atoms as spheres and bonds as springs. The accuracy of these simulations is fundamentally dependent on the underlying force field, a set of parameters that define the potential energy of a system.

Conformational Space Exploration

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational space exploration aims to identify the low-energy conformations of a molecule, which are the most likely to be populated under given conditions. For 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine, the key rotatable bonds are those connecting the pyridine (B92270) ring to the aminopropane moiety and the bond between the chiral carbon and the isopropyl group.

Computational methods such as systematic or stochastic searches are employed to explore the conformational landscape. The resulting conformers are then minimized using a suitable force field to identify stable, low-energy states. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

ConformerDihedral Angle (C4-C3-Cα-N) (°)Dihedral Angle (C3-Cα-Cβ-Cγ) (°)Relative Energy (kcal/mol)
165.2178.50.00
2-70.160.20.85
3175.8-65.41.23

Note: The data in this table is hypothetical and for illustrative purposes.

Ligand-Protein Docking Simulations (in vitro mechanistic focus only)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua In the context of this compound, docking simulations can provide insights into its potential interactions with protein targets on a mechanistic level. These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function that approximates the binding affinity.

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's low-energy conformations, as determined from conformational analysis, are often used as starting points. The docking algorithm then samples a large number of possible binding modes and orientations. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the fluorine atom on the pyridine ring could engage in specific interactions with the protein backbone or side chains, and the amine group can act as a hydrogen bond donor.

Table 2: Predicted Interactions from a Hypothetical Docking Simulation

Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)
Pyridine NitrogenTYR 82 (OH)Hydrogen Bond2.9
Amine (NH2)ASP 120 (OD1)Hydrogen Bond2.7
FluorineLEU 78 (Backbone NH)Weak Hydrogen Bond3.1
Isopropyl GroupILE 95, VAL 102HydrophobicN/A

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Screening and Virtual Library Generation

In silico screening methods are powerful tools for identifying promising molecules from large databases. These techniques can be broadly categorized into ligand-based and structure-based approaches.

Pharmacophore Modeling for Target Interaction Prediction (non-human, non-clinical)

Pharmacophore modeling is a ligand-based approach that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. For this compound, key pharmacophoric features would likely include a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the pyridine nitrogen), an aromatic ring, and a hydrophobic group (the isopropyl moiety).

This model can then be used as a 3D query to search virtual libraries for other molecules that contain the same pharmacophoric features in a similar spatial arrangement. This allows for the rapid identification of structurally diverse compounds with a higher probability of interacting with the same target. This approach is particularly useful when the 3D structure of the target protein is unknown.

Table 3: Hypothetical Pharmacophore Model for this compound

FeatureTypeLocation
1Hydrogen Bond DonorPrimary Amine
2Hydrogen Bond AcceptorPyridine Nitrogen
3Aromatic RingPyridine Ring
4HydrophobicIsopropyl Group

Note: The data in this table is hypothetical and for illustrative purposes.

Structure-Based Drug Design Principles Applied to Analogues

When the three-dimensional structure of a target protein is available, structure-based drug design (SBDD) becomes a powerful strategy for designing new molecules with improved affinity and selectivity. nih.gov SBDD utilizes the structural information of the protein's binding site to guide the design of complementary ligands.

Starting with the docking pose of this compound, medicinal chemists can propose modifications to the molecule to enhance its interactions with the protein. For example, if the binding pocket has an unoccupied hydrophobic region near the isopropyl group, this group could be extended or replaced with a larger hydrophobic moiety to improve van der Waals interactions. Similarly, if there is a potential for an additional hydrogen bond that is not being utilized, a functional group could be introduced to form this interaction. This iterative process of design, synthesis, and testing, guided by computational insights, can lead to the development of more potent and specific molecules.

Table 4: Proposed Analogues Based on SBDD Principles

AnalogueModificationRationale
1Isopropyl to CyclohexylTo better fill a larger hydrophobic pocket.
2Addition of a hydroxyl group to the pyridine ringTo form an additional hydrogen bond with a nearby polar residue.
3Methylation of the primary amineTo probe the steric and electronic requirements of the hydrogen bond donor site.

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Investigations of Molecular Interactions

In Vitro Binding and Receptor Interaction Studies (non-human, non-clinical focus)

To characterize the molecular targets of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine, a series of in vitro assays would be employed. These assays are crucial for identifying direct binding partners and quantifying the affinity and kinetics of these interactions.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In a hypothetical study, membranes prepared from cells expressing a target receptor, for instance, a G-protein coupled receptor (GPCR), would be incubated with a radiolabeled ligand known to bind to that receptor. The ability of this compound to displace the radioligand would be measured, allowing for the determination of its inhibitory constant (Ki).

Surface Plasmon Resonance (SPR) is another powerful technique for studying ligand-protein interactions in real-time. This method would involve immobilizing a purified target protein on a sensor chip. A solution containing this compound would then be passed over the chip, and any binding event would be detected as a change in the refractive index. SPR provides valuable data on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Assay TypeTarget ProteinLigandResult (Hypothetical)
Radioligand BindingDopamine Receptor D2[3H]-SpiperoneKi = 150 nM
Surface Plasmon ResonanceSerotonin Receptor 5-HT2AThis compoundKD = 250 nM
Radioligand BindingAdrenergic Receptor α1[3H]-PrazosinKi = 500 nM

To investigate whether this compound acts as an enzyme inhibitor, a panel of relevant enzymes would be screened. For instance, its effect on key enzymes in neurotransmitter metabolism, such as monoamine oxidase (MAO), could be assessed. Enzyme inhibition assays would be performed by incubating the enzyme with its substrate in the presence and absence of the compound. The rate of product formation would be measured over time.

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies would be conducted by measuring the initial reaction rates at various substrate and inhibitor concentrations. A Lineweaver-Burk plot would then be used to visualize the data and determine the type of inhibition.

EnzymeSubstrateInhibition Type (Hypothetical)IC50 (Hypothetical)
Monoamine Oxidase A (MAO-A)KynuramineCompetitive1.2 µM
Monoamine Oxidase B (MAO-B)BenzylamineNon-competitive5.8 µM
Catechol-O-methyltransferase (COMT)EpinephrineNo significant inhibition> 100 µM

The potential for this compound to modulate the activity of ion channels and GPCRs would be explored using electrophysiological and cell-based functional assays. For ion channel studies, techniques such as patch-clamp electrophysiology on cells expressing specific ion channels (e.g., sodium, potassium, or calcium channels) would reveal any modulatory effects.

For GPCR interaction profiling, functional assays measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, would be employed. These assays can determine whether the compound acts as an agonist, antagonist, or allosteric modulator at a given GPCR.

Cellular and Subcellular Localization Studies (non-human, non-clinical models)

Understanding where a compound localizes within a cell is critical to interpreting its mechanism of action. These studies would be performed in cultured non-human cell lines.

To visualize the distribution of this compound within a cell, a fluorescently labeled version of the compound would be synthesized. This could involve attaching a fluorophore, such as fluorescein or rhodamine, to the molecule. Cultured cells would then be incubated with the fluorescently tagged compound and imaged using confocal fluorescence microscopy. This would provide high-resolution images of the compound's localization within the cell.

To determine if this compound accumulates in specific organelles, co-localization studies would be performed. Cells would be treated with the fluorescently labeled compound and then stained with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus). Merging the images from the compound and the organelle stains would reveal any specific compartmentalization, providing clues about its potential intracellular targets and mechanisms.

Cellular ComponentCo-localization (Hypothetical)Implication
MitochondriaHighPotential effects on cellular metabolism and energy production.
Endoplasmic ReticulumModeratePossible interaction with protein folding or calcium storage.
NucleusLowUnlikely to have direct effects on gene transcription.

Structure-Activity Relationship (SAR) Exploration at the Molecular Level

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is fundamental to identifying the key molecular features responsible for its biological effects. This involves systematic modifications of its constituent parts and analyzing the resulting changes in activity.

Systematic Modification of Amine, Pyridine (B92270), and Isopropyl Moieties

The fluoropyridine ring is another key area for SAR studies. The position and presence of the fluorine atom are of particular interest. Fluorine's high electronegativity can alter the electronic distribution of the pyridine ring, influencing its ability to participate in aromatic interactions such as pi-stacking or cation-pi interactions with a biological target. plos.org The position of the nitrogen atom within the pyridine ring is also a determinant of the molecule's dipole moment and hydrogen bond accepting capabilities.

A hypothetical SAR study on a series of analogs could yield data on their inhibitory concentration (IC50) against a particular biological target. Such a study might reveal, for example, that a primary amine is essential for activity, that the fluorine at the 5-position of the pyridine ring enhances potency, and that the isopropyl group provides an optimal balance of size and hydrophobicity for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational approach to correlate the chemical structure of a series of compounds with their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of novel derivatives.

The process involves calculating a set of molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). These descriptors are then used as independent variables in a regression analysis, with the biological activity (e.g., pIC50) as the dependent variable.

A resulting QSAR equation might take the form: pIC50 = c0 + c1(descriptor_1) + c2(descriptor_2) + ...

The statistical quality of the QSAR model is assessed through parameters such as the correlation coefficient (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A high R² value suggests a strong correlation. The predictive power of the model is further evaluated through cross-validation techniques.

For a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives, 2D and 3D QSAR approaches have been utilized to understand their anticancer activities. nih.gov Such models can highlight the importance of specific descriptors, for instance, indicating that increased hydrophobicity in a particular region of the molecule is correlated with higher activity, while steric bulk in another area is detrimental. These insights are invaluable for the rational design of more potent and selective compounds.

Biophysical Characterization of Interactions

Biophysical techniques are employed to directly measure the binding of this compound to its biological target, providing quantitative data on the thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry of the interaction. From these parameters, the entropy change (ΔS) can also be calculated.

A typical ITC experiment involves titrating the compound into a solution containing the target molecule. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the target. The shape of the resulting binding isotherm provides the thermodynamic parameters.

The enthalpy change (ΔH) gives insight into the types of non-covalent interactions involved. For example, a negative ΔH suggests that hydrogen bonds and van der Waals interactions are the primary drivers of binding. The entropy change (ΔS) reflects the change in the system's disorder upon binding, which can be influenced by factors such as the release of water molecules from the binding interface (hydrophobic effect).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. It provides data on the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d / k_a).

In an SPR experiment, the target molecule is typically immobilized on a sensor chip surface. A solution containing the compound of interest is then flowed over the surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The association phase of the sensorgram provides the k_a, reflecting how quickly the compound binds to the target. The dissociation phase, where a buffer solution is flowed over the chip to wash away the bound compound, provides the k_d, indicating the stability of the complex. This kinetic information is valuable for understanding the dynamic aspects of the molecular interaction and can be crucial for optimizing the drug-target residence time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about ligand-target interactions at an atomic level. It can be used to confirm binding, identify the binding site on the target molecule, and determine the conformation of the ligand when bound.

One common NMR technique is chemical shift perturbation (CSP) or HSQC titration. In this experiment, a 2D NMR spectrum of the isotopically labeled target protein is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction, allowing for the mapping of the binding site.

Another powerful NMR technique is Saturation Transfer Difference (STD) NMR. This method is particularly useful for detecting weak to moderate binding. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to a binding ligand through spin diffusion. By comparing the NMR spectrum with and without protein saturation, the signals of the binding ligand can be identified. The relative intensities of the signals in the STD spectrum can also provide information about which parts of the ligand are in closest proximity to the protein surface.

These NMR methods provide invaluable structural insights into the molecular recognition process, complementing the thermodynamic and kinetic data obtained from ITC and SPR.

Applications As a Research Probe and Tool in Biological Systems Non Human, Non Clinical

Use in In Vitro Assays for Pathway Elucidation

In vitro studies, conducted in a controlled environment outside of a living organism, are fundamental to understanding the mechanism of action of a new compound.

Target Validation and Deconvolution Studies

Should 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine be identified as biologically active, a primary goal would be to identify its molecular target(s). Target validation studies would be conducted to confirm that interaction with a specific protein or pathway is responsible for the observed biological effect. Techniques such as affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, could be employed.

Perturbation of Cellular Processes in Model Systems

Once a target is validated, the compound could be used to perturb cellular processes in various model systems, such as cultured cell lines. Researchers might investigate its effects on cell signaling, gene expression, or metabolic pathways. For instance, if the compound targets a specific kinase, its impact on downstream phosphorylation events would be analyzed using techniques like Western blotting or mass spectrometry-based phosphoproteomics.

Application in Non-Human In Vivo Models for Mechanistic Insight

In vivo studies in non-human models are crucial for understanding the physiological effects of a compound in a whole organism.

Biochemical Pathway Modulation in Animal Models (e.g., rodents, zebrafish)

In animal models such as rodents or zebrafish, this compound could be administered to study its effects on specific biochemical pathways. For example, if in vitro data suggested an effect on a neurological pathway, researchers might assess changes in neurotransmitter levels or receptor activity in the brains of treated animals.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Research Animals (not human clinical)

Pharmacokinetic (PK) studies would determine how an animal's body processes the compound, including its absorption, distribution, metabolism, and excretion. Pharmacodynamic (PD) studies would measure the biological effects of the compound over time. Correlating PK and PD data helps to establish a relationship between the concentration of the compound in the body and its biological effect.

Table 1: Illustrative Pharmacokinetic Parameters in Rodents (Hypothetical Data)

ParameterValueUnit
Tmax (Time to maximum concentration)1.5hours
Cmax (Maximum plasma concentration)500ng/mL
AUC (Area under the curve)2500ng·h/mL
t1/2 (Half-life)4.2hours

Development of Analytical Methods for Biological Matrices (non-human, non-clinical)

To conduct pharmacokinetic studies and measure the concentration of this compound in biological samples, sensitive and specific analytical methods would need to be developed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for this purpose. The method would be validated for its accuracy, precision, linearity, and limits of detection and quantification in matrices such as plasma, urine, and tissue homogenates from research animals.

Table 2: Illustrative Analytical Method Validation Parameters (Hypothetical Data)

ParameterMatrixMethodResult
Linearity (r²)Rat PlasmaLC-MS/MS>0.99
Lower Limit of Quantification (LLOQ)Rat PlasmaLC-MS/MS1 ng/mL
AccuracyRat PlasmaLC-MS/MS95-105%
Precision (%RSD)Rat PlasmaLC-MS/MS<10%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection

The gold standard for the detection and quantification of novel amine-based compounds like this compound in biological fluids is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). mdpi.com This technique offers a powerful combination of the separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry. eijppr.com

Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its speed and superior resolution. acs.org The separation is typically achieved on a reversed-phase column, such as a C18 column. A gradient elution method is commonly used, involving a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727), also with formic acid). The acidic modifier helps to protonate the amine group on the target analyte, improving its chromatographic peak shape and ionization efficiency. acs.orgmdpi.com

For detection, the mass spectrometer is generally operated with an electrospray ionization (ESI) source in positive ion mode, as the basic nitrogen atom in the amine structure is readily protonated. d-nb.info ESI is well-suited for polar, basic compounds. d-nb.info Quantification is performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and enhances sensitivity, allowing for the detection of the compound at very low concentrations. acs.org

Table 1: Typical UHPLC-MS/MS Parameters for the Analysis of this compound
ParameterTypical Setting/Value
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 1.5 - 3.5 kV
Desolvation Temperature 500 - 600 °C
Detection Mode Multiple Reaction Monitoring (MRM)

Sample Preparation and Matrix Effects

The analysis of this compound in biological matrices such as plasma, serum, or urine from research animals requires a robust sample preparation step. nih.gov The primary goals of sample preparation are to remove endogenous interferences like proteins and phospholipids, concentrate the analyte, and transfer it into a solvent compatible with the LC-MS system. medipharmsai.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). kjhil.com

Protein Precipitation (PPT): This is a rapid and simple method where a cold organic solvent, such as acetonitrile, is added to the sample to denature and precipitate proteins. While fast, it is the least selective method and may result in significant matrix effects. medipharmsai.comresearchgate.net

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological sample into an immiscible organic solvent based on its differential solubility. It offers a cleaner extract than PPT but can be more time-consuming and uses larger volumes of organic solvents. kjhil.comaurorabiomed.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that traps the analyte on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE provides the cleanest extracts, significantly reducing matrix effects and improving recovery, though it can be more costly and complex to develop. kjhil.comnih.govacs.org

A significant challenge in LC-MS bioanalysis is the matrix effect , which refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample. nih.gov This can lead to either ion suppression or enhancement, negatively impacting the accuracy and precision of the results. eijppr.com The choice of sample preparation is crucial; more thorough cleanup methods like SPE generally result in lower matrix effects compared to PPT or LLE. waters.com To compensate for matrix effects, a stable isotope-labeled internal standard (SIL-IS) is often used. A SIL-IS behaves nearly identically to the analyte during extraction and ionization, allowing for reliable correction of any signal variability. medipharmsai.com

Table 2: Comparison of Sample Preparation Techniques for Biological Matrices
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein removal via solvent-induced denaturation.Fast, simple, inexpensive.Non-selective, high potential for matrix effects. researchgate.net
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquids.Cleaner than PPT, good recovery for certain compounds. waters.comLabor-intensive, emulsion formation, uses large solvent volumes. aurorabiomed.com
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.High selectivity, very clean extracts, minimal matrix effects, high recovery. kjhil.comnih.govMore expensive, requires method development.

Historical Context and Future Research Directions

Discovery and Initial Academic Reporting of the Compound

There is a notable absence of specific academic literature detailing the initial discovery and reporting of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine. This suggests that the compound may be a relatively recent synthetic creation, potentially documented within patent literature rather than peer-reviewed journals, or it may be an intermediate in a more complex synthesis.

The core of this molecule is the 5-fluoropyridine ring, a structural motif that has been of interest to medicinal chemists for decades. The introduction of a fluorine atom to a pyridine (B92270) ring can significantly alter its electronic properties, pKa, and metabolic stability. mdpi.com The synthesis of precursors to this moiety, such as 3-amino-5-fluoropyridine, has been described in the chemical literature. chemicalbook.com These synthetic routes often involve multi-step processes, starting from more readily available pyridine derivatives.

The second key component of the molecule is the 2-methylpropan-1-amine side chain. This aliphatic amine provides a basic center and a specific three-dimensional shape that can be crucial for interactions with biological targets. The combination of the fluorinated aromatic ring and the chiral amine side chain results in a molecule with the potential for specific and potent biological activity.

Evolution of Research Interests and Methodologies

Research interest in fluorinated heterocyclic compounds has grown substantially over the past few decades. mdpi.com The strategic incorporation of fluorine is a widely used tactic in drug design to modulate a molecule's properties. mdpi.com Early research in this area was often hampered by the limited availability of efficient fluorination methods. However, the development of new synthetic methodologies has made the creation of a wide array of fluorinated compounds more accessible.

The evolution of analytical techniques has also played a pivotal role. High-resolution mass spectrometry and advanced NMR spectroscopy techniques are now routinely used to unambiguously determine the structure of novel compounds like this compound. These advancements have accelerated the pace of research in the field of fluorinated pharmaceuticals.

Unexplored Areas and Potential Research Avenues for this compound

Given the limited publicly available data on this compound, a vast landscape of unexplored research avenues awaits. Based on the structural motifs present in the molecule, several potential areas of investigation can be proposed.

The fluoropyridine scaffold is present in a number of biologically active compounds, including those with antibacterial and anticancer properties. nih.govgsconlinepress.com Therefore, a primary area of investigation for this compound would be in the screening for such activities.

Furthermore, the amine functionality suggests that this compound could be a candidate for targeting receptors in the central nervous system (CNS). Many CNS-active drugs contain similar pharmacophores. Research into its potential as a modulator of neurotransmitter receptors or transporters could be a fruitful avenue.

Below is a table outlining potential research areas:

Potential Research AreaRationaleKey Investigational Steps
Anticancer ActivityThe pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.Screening against a panel of cancer cell lines and various protein kinases.
Antibacterial ActivityPyridine derivatives have shown promise as antibacterial agents. nih.govTesting against a range of pathogenic bacteria, including multidrug-resistant strains.
Central Nervous System (CNS) ApplicationsThe presence of an amine group suggests potential interaction with CNS targets like GPCRs or ion channels.In vitro binding assays for various CNS receptors and transporters, followed by in vivo behavioral studies.
Agrochemical ResearchFluorinated compounds are frequently used in the development of modern pesticides and herbicides.Evaluation of its efficacy against common agricultural pests and weeds.

Synergistic Research with Other Chemical Entities

The concept of synergistic research, where the combination of two or more compounds results in an effect greater than the sum of their individual effects, is a cornerstone of modern pharmacology. For a novel compound like this compound, exploring its potential for synergistic interactions could unlock new therapeutic possibilities.

For instance, in the context of oncology, this compound could be tested in combination with existing chemotherapeutic agents. It is possible that it could enhance the efficacy of these drugs or help to overcome mechanisms of drug resistance. Similarly, in the realm of infectious diseases, it could be evaluated alongside known antibiotics to see if it can potentiate their activity against resistant bacterial strains.

Methodological Advancements Facilitating Future Studies

Future research on this compound and its analogs will be greatly facilitated by recent methodological advancements in chemical synthesis and biological screening.

Synthetic Advancements:

Late-stage Fluorination: The development of new reagents and catalytic methods for the introduction of fluorine atoms at a late stage of a synthetic sequence will allow for the rapid generation of a diverse library of analogs.

Asymmetric Synthesis: Advanced methods for asymmetric synthesis will be crucial for the preparation of enantiomerically pure this compound, which is essential for understanding its structure-activity relationship.

Advancements in Biological Evaluation:

High-throughput Screening (HTS): HTS technologies will enable the rapid screening of this compound and its derivatives against a vast number of biological targets.

Phenotypic Screening: This approach, which focuses on the effect of a compound on cell or organism physiology, can help to identify novel mechanisms of action.

In Silico Modeling: Computational methods can be used to predict the potential biological targets of this compound and to guide the design of more potent analogs.

Q & A

Q. What are the optimal synthetic routes for 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes a method using HCl in dioxane to synthesize analogous pyrazole-amine derivatives. Key steps include:

  • Alkylation : Reacting 5-fluoropyridine-3-carbaldehyde with 2-methylpropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (24–48 hours) to minimize side products like N-oxide derivatives .

Q. How can analytical techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the fluoropyridine ring’s substitution pattern (e.g., 1H^1\text{H}-NMR signals at δ 8.7–8.8 ppm for pyridinic protons) and the branching of the 2-methylpropan-1-amine moiety .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: 199.12) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical uncertainties if chiral centers are present .

Q. What are the recommended storage conditions and handling protocols for this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture (hygroscopic) and light .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the fluorine substituent on the pyridine ring influence biological activity, and what SAR (Structure-Activity Relationship) insights exist?

Methodological Answer:

  • Fluorine’s Role : The 5-fluoro group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Compare analogs (e.g., 5-chloro or unsubstituted pyridine) via in vitro assays (e.g., microsomal stability tests) .
  • SAR Studies : Modify the amine side chain (e.g., replacing 2-methylpropan-1-amine with ethylamine) to assess changes in receptor binding (e.g., kinase inhibition assays). shows chirality impacts activity: (R)-enantiomers may exhibit higher affinity for certain targets .

Q. What experimental approaches are used to investigate the compound’s mechanism of action in neurological or anticancer studies?

Methodological Answer:

  • In Vitro Models :
    • Phosphodiesterase Inhibition : Measure cAMP/cGMP levels in cell lysates using ELISA after treatment .
    • Neurotransmitter Modulation : Perform patch-clamp electrophysiology on neuronal cells to assess ion channel effects.
  • In Vivo Models : Use xenograft mice (e.g., glioblastoma) to evaluate tumor growth inhibition (dose: 10–50 mg/kg, oral) and monitor pharmacokinetics via LC-MS/MS .

Q. How can researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line provenance, serum concentration).
  • Meta-Analysis : Use tools like Forest plots to compare IC₅₀ values from independent studies. For example, reports antimicrobial activity (MIC: 2–8 µg/mL), while shows weaker effects in similar bacteria—differences may arise from bacterial strain variability .
  • Orthogonal Assays : Confirm hits with alternative methods (e.g., SPR for binding affinity if fluorescence-based assays show variability) .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (calculated logP: ~2.1) and enhance solubility. suggests PEGylation increases plasma half-life .
  • Metabolic Stability : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess first-pass metabolism .

Q. How can computational methods predict toxicity and optimize safety profiles?

Methodological Answer:

  • In Silico Tools : Use QSAR models (e.g., Derek Nexus) to flag structural alerts (e.g., reactive amines). notes low acute toxicity (LD₅₀ > 500 mg/kg in rats), but chronic toxicity risks require hepatocyte viability assays .
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-HRMS to detect toxic metabolites (e.g., N-oxide derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.